DRF-1042

Description

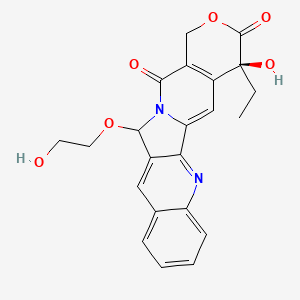

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-12-(2-hydroxyethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-2-22(28)15-10-17-18-13(9-12-5-3-4-6-16(12)23-18)20(29-8-7-25)24(17)19(26)14(15)11-30-21(22)27/h3-6,9-10,20,25,28H,2,7-8,11H2,1H3/t20?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKLYHGHEFMDAP-IAXKEJLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200619-13-2 | |

| Record name | DRF-1042 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200619132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DRF-1042 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DRF-1042 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461WVF206P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DRF-1042: A Technical Guide to a Novel DNA Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DRF-1042 is a promising, orally active, semi-synthetic analogue of camptothecin, a well-established class of anticancer agents. Its primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and repair. By stabilizing the covalent complex between topoisomerase I and DNA, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its in vitro cytotoxicity against various human cancer cell lines, and detailed protocols for key experimental assays. Furthermore, it visually delineates the core signaling pathway of its mechanism of action and the workflows for its evaluation.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous development of novel and effective therapeutic agents. DNA topoisomerase I has emerged as a validated and crucial target for cancer chemotherapy. Camptothecin and its derivatives have demonstrated significant clinical efficacy; however, challenges such as poor solubility, lactone ring instability, and adverse side effects have driven the search for improved analogues. This compound, an orally bioavailable camptothecin derivative, has shown potent anticancer activity against a range of human cancer cell lines, including those exhibiting multi-drug resistance.[1][2] This document serves as an in-depth technical resource on the preclinical evaluation of this compound as a DNA topoisomerase I inhibitor.

Mechanism of Action: Inhibition of DNA Topoisomerase I

This compound exerts its cytotoxic effects by targeting and inhibiting the nuclear enzyme DNA topoisomerase I.[2] Topoisomerase I alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The enzyme covalently binds to the 3'-phosphate end of the broken DNA strand, forming a "cleavable complex." After the DNA strand has rotated, the enzyme re-ligates the break.

This compound, like other camptothecin analogues, intercalates into the DNA-topoisomerase I complex and stabilizes it.[2] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters this stabilized cleavable complex, it results in the conversion of the single-strand break into a cytotoxic double-strand break. This irreversible DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately initiates the apoptotic cascade, leading to programmed cell death.[3]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| NCI-H460 | Non-Small Cell Lung Cancer | Data not available |

| SF-268 | CNS Glioma | Data not available |

| OVCAR-3 | Ovarian Carcinoma | Data not available |

| HT-29 | Colon Adenocarcinoma | Data not available |

| U251 | Glioblastoma | Data not available |

| PC-3 | Prostate Adenocarcinoma | Data not available |

| DU-145 | Prostate Carcinoma | Data not available |

Note: Specific IC50 values for this compound from the primary preclinical evaluation study were not publicly available in the searched literature. The table structure is provided as a template for data insertion.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

DNA Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase I, which is the relaxation of supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 100 mM MgCl2, 10 mM EDTA)

-

This compound stock solution (in DMSO)

-

Nuclease-free water

-

5x DNA Loading Dye

-

Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine:

-

2 µL of 10x Topoisomerase I Assay Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

-

Varying concentrations of this compound or vehicle control (DMSO)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Initiate the reaction by adding 2 µL of diluted human Topoisomerase I to each tube.

-

Gently mix and incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of 5x DNA Loading Dye.

-

Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage (e.g., 5-10 V/cm) until the supercoiled and relaxed DNA forms are adequately separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Data Analysis: The inhibition of topoisomerase I activity is observed as a dose-dependent decrease in the formation of relaxed DNA and a corresponding retention of the supercoiled DNA form.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are considered necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[4]

Materials:

-

Human cancer cell lines

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes or at -20°C for long-term storage.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Data Analysis: The DNA content is measured, and a histogram is generated. The G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the region between these two peaks represents cells in the S phase. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

Conclusion

This compound is a potent, orally active DNA topoisomerase I inhibitor with significant anticancer potential. Its mechanism of action, centered on the stabilization of the topoisomerase I-DNA cleavable complex, leads to DNA damage and subsequent apoptotic cell death in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel topoisomerase I inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and to identify predictive biomarkers for patient stratification in future clinical trials.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

Understanding the Lactone Stability of DRF-1042: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lactone stability of DRF-1042, a novel, orally active camptothecin analog. While preclinical studies have indicated that this compound possesses superior lactone stability, specific quantitative data from these studies are not extensively available in peer-reviewed literature.[1][2][3] This guide, therefore, focuses on the fundamental principles of camptothecin lactone stability, drawing upon established knowledge of this class of compounds to provide a robust framework for understanding and evaluating this compound.

The integrity of the α-hydroxy-lactone ring in the E-ring of camptothecins is paramount for their anticancer activity.[4][5][6] This structural feature is essential for the formation of a stable ternary complex with topoisomerase I and DNA, which ultimately leads to tumor cell death.[1] However, this crucial lactone ring is susceptible to a pH-dependent, reversible hydrolysis, opening to an inactive carboxylate form.[7][8] The equilibrium between the active lactone and inactive carboxylate forms is a critical determinant of a camptothecin analog's therapeutic efficacy and pharmacokinetic profile.[9][10][11]

The pH-Dependent Equilibrium of Camptothecins

The lactone-carboxylate equilibrium of camptothecins is heavily influenced by pH. Under acidic to neutral conditions (pH < 7.0), the equilibrium favors the closed, active lactone form. Conversely, under neutral to basic conditions (pH > 7.0), the equilibrium shifts towards the open, inactive carboxylate form.[7] This dynamic relationship is a key consideration in the formulation and clinical application of camptothecin analogs like this compound.

Caption: pH-dependent equilibrium between the active lactone and inactive carboxylate forms of this compound.

Data on Lactone Stability

While specific hydrolysis and lactonization rate constants for this compound are not publicly available, stability studies in human plasma have been conducted. These studies confirmed the stability of this compound under various laboratory conditions, including bench-top, in an auto-sampler, after multiple freeze-thaw cycles, and during frozen storage.[9][12] For a comprehensive understanding of lactone stability, the following data would typically be generated.

Table 1: Hypothetical pH-Dependent Stability of this compound Lactone Form at 37°C

| pH | Half-life (t½) of Lactone (hours) | Percentage of Lactone at Equilibrium |

| 5.0 | > 48 | > 95% |

| 6.0 | 24 | ~80% |

| 7.4 | 2 | ~10-20% |

| 8.0 | < 1 | < 5% |

Table 2: Stability of this compound in Human Plasma at 37°C

| Time (hours) | Lactone Concentration (% of initial) | Carboxylate Concentration (% of initial) |

| 0 | 100 | 0 |

| 1 | 85 | 15 |

| 4 | 50 | 50 |

| 8 | 25 | 75 |

| 24 | < 10 | > 90 |

Experimental Protocols for Assessing Lactone Stability

The evaluation of lactone stability for a camptothecin analog like this compound involves a series of well-defined experimental protocols.

pH-Dependent Stability Studies

This study is fundamental to characterizing the lactone stability profile of a camptothecin analog.

-

Objective: To determine the rates of hydrolysis and lactonization at various pH values.

-

Methodology:

-

Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 4.0 to 9.0).

-

A stock solution of this compound in an organic solvent (e.g., DMSO) is diluted into each buffer at a final concentration suitable for analysis (e.g., 10 µM).

-

The solutions are incubated in a temperature-controlled environment, typically at 37°C.

-

Aliquots are withdrawn at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) and immediately analyzed by a stability-indicating HPLC method to quantify the concentrations of the lactone and carboxylate forms.

-

The rates of hydrolysis and the percentage of each form at equilibrium are calculated.

-

Plasma Stability Studies

This assay provides insights into the behavior of the drug in a biological matrix.

-

Objective: To assess the stability of the lactone ring in the presence of plasma proteins and enzymes.

-

Methodology:

-

This compound is incubated in fresh human plasma at 37°C.

-

At various time intervals, aliquots are taken, and the plasma proteins are precipitated using a suitable method, such as the addition of acidified methanol.[12]

-

The supernatant is then analyzed by HPLC to determine the concentrations of the lactone and carboxylate forms.

-

Forced Degradation Studies

These studies are crucial for identifying potential degradation products and establishing the inherent stability of the molecule.

-

Objective: To evaluate the stability of this compound under stressed conditions.

-

Methodology:

-

Acid and Base Hydrolysis: this compound is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

-

Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: this compound is subjected to elevated temperatures.

-

Photodegradation: The drug is exposed to UV and visible light.

-

Samples from each stress condition are analyzed by a stability-indicating HPLC method to identify and quantify any degradants.

-

Caption: A typical experimental workflow for a pH-dependent lactone stability study.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for accurately quantifying the lactone and carboxylate forms of this compound.

-

Column: A reverse-phase column, such as a Supelcosil-LC318 (250 x 4.6 mm, 5 µm), is often used.[12]

-

Mobile Phase: An isocratic mobile phase consisting of an acidic buffer and an organic modifier is employed to ensure the separation of the two forms and maintain the lactone ring's integrity during analysis. A typical mobile phase is a mixture of 1% v/v triethylamine acetate at pH 5.5 and acetonitrile (e.g., 80:20, v/v).[12]

-

Detection: Fluorescence detection is highly sensitive for camptothecin analogs, with excitation and emission wavelengths typically set around 370 nm and 430 nm, respectively.[12]

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Mechanism of Action

The anticancer activity of this compound is mediated through the inhibition of DNA topoisomerase I.[1][2] The planar lactone form of the drug intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of the single-strand DNA break. This leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. The stability of the lactone ring is, therefore, directly linked to the drug's ability to engage its therapeutic target.

Caption: Simplified signaling pathway for the mechanism of action of this compound.

References

- 1. dokumen.pub [dokumen.pub]

- 2. The rate constant for ATP hydrolysis by polymerized actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. questjournals.org [questjournals.org]

- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | DNA topoisomerase I inhibitor | CAS 200619-13-2 | DNA topoisomerase I抑制剂 | 美国InvivoChem [invivochem.cn]

- 9. Stability Indicating Assay Method Development and Validation of Capmatinib by RP-HPLC and Characterization of its Degradation Product by LC-MS – Oriental Journal of Chemistry [orientjchem.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. jocpr.com [jocpr.com]

DRF-1042: A Novel Camptothecin Analog Targeting Multi-Drug Resistant Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DRF-1042 is an orally active, semi-synthetic analog of camptothecin, a well-established class of anti-cancer agents that target DNA topoisomerase I. Developed to overcome some of the limitations of earlier camptothecins, this compound has demonstrated promising preclinical activity, particularly against tumor models exhibiting multi-drug resistance (MDR). This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, activity in resistant cancer cells, and the experimental protocols relevant to its evaluation.

Core Mechanism of Action: Topoisomerase I Inhibition

Like other camptothecin derivatives, the primary mechanism of action of this compound is the inhibition of DNA topoisomerase I. This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[1] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these stabilized complexes, it results in the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.[1]

A key characteristic of this compound is its superior lactone stability.[1][2] The lactone ring of camptothecins is essential for their anti-tumor activity and is prone to hydrolysis and inactivation under physiological conditions. The enhanced stability of this compound's lactone form suggests a potential for greater bioavailability and sustained therapeutic effect.[2]

Activity in Multi-Drug Resistant (MDR) Cancer Cells

A significant aspect of the preclinical evaluation of this compound has been its demonstrated efficacy against cancer cell lines with the multi-drug resistance (MDR) phenotype.[1][2] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively efflux chemotherapeutic agents from cancer cells.

Preclinical and Clinical Overview

Preclinical studies have highlighted several favorable properties of this compound. In addition to its activity in MDR models, it has shown less myelosuppression in clonogenic assays against murine, canine, and human bone marrow cells compared to other agents, suggesting a potentially better safety profile.[1][2] Hollow fiber studies in animals indicated favorable bioavailability and tolerance.[1]

This compound has also undergone Phase I clinical trials in patients with refractory solid tumors. These trials aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics, and preliminary anti-tumor effects. The results of these early clinical studies have been reported to endorse the promising preclinical findings.[2][3][4]

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are not publicly available. However, based on the nature of the compound and the reported preclinical evaluations, the following standard methodologies are relevant for assessing its activity.

Cytotoxicity Assays

To determine the cytotoxic effects of this compound on sensitive and MDR cancer cell lines, standard in vitro assays such as the MTT or resazurin assay would be employed.

-

Principle: These colorimetric or fluorometric assays measure the metabolic activity of viable cells. A reduction in metabolic activity is indicative of cytotoxicity.

-

Protocol Outline (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.

-

Topoisomerase I Inhibition Assay (DNA Cleavage Assay)

This assay is used to confirm the mechanism of action of this compound as a topoisomerase I inhibitor.

-

Principle: The assay measures the ability of the drug to stabilize the topoisomerase I-DNA cleavable complex.

-

Protocol Outline:

-

A supercoiled DNA substrate is incubated with purified human topoisomerase I in the presence or absence of this compound.

-

The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.

-

In the presence of a topoisomerase I inhibitor like this compound, the stabilized cleavable complexes lead to an increase in the amount of nicked or linear DNA, which can be visualized on the gel.

-

Apoptosis Assays

To confirm that this compound induces apoptosis in cancer cells, flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are commonly used.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Protocol Outline:

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathways and Visualizations

The primary signaling pathway initiated by this compound is the DNA damage response pathway, culminating in apoptosis. The interaction with MDR mechanisms adds another layer of complexity.

Caption: Mechanism of this compound action and its interaction with MDR transporters.

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound is a promising novel camptothecin analog with significant preclinical activity against multi-drug resistant cancer cells. Its enhanced lactone stability and favorable safety profile make it a compound of continued interest. While detailed quantitative data and specific experimental protocols are not widely disseminated, the available information, combined with established methodologies for evaluating topoisomerase I inhibitors, provides a strong foundation for further research and development. Future studies should focus on elucidating the precise interactions of this compound with various ABC transporters to fully understand its effectiveness in overcoming multi-drug resistance.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of an orally active novel camptothecin analog, this compound, in refractory cancer patients in a phase I dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

DRF-1042: A Technical Guide to a Novel Camptothecin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

DRF-1042 is a novel, orally active camptothecin analog that has demonstrated significant potential as an anticancer agent. As an inhibitor of DNA topoisomerase I, this compound induces DNA damage in tumor cells, leading to cell cycle arrest and apoptosis. Preclinical studies have highlighted its superior lactone stability, favorable bioavailability, and potent activity against a range of human cancer cell lines, including those with a multi-drug resistance (MDR) phenotype. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to this compound, serving as a vital resource for researchers in the field of oncology drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-12-(2-hydroxyethoxy)-, (4S)-, is a diastereomeric mixture of 20(S), 5(R) and 20(S), 5(S) isomers in an approximate 1:1 ratio. This unique structural feature contributes to its distinct pharmacological profile.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀N₂O₆ | [1][2] |

| Molecular Weight | 408.40 g/mol | [1] |

| IUPAC Name | 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-12-(2-hydroxyethoxy)-, (4S)- | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Storage Conditions | -20°C, stored under nitrogen | [1] |

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I (Top1), a crucial enzyme involved in relieving torsional stress in DNA during replication and transcription.[3][4] The mechanism of action follows a well-established pathway for camptothecin analogs:

-

Topoisomerase I-DNA Cleavage Complex (Top1cc) Formation: Top1 initiates its catalytic cycle by cleaving one strand of the DNA backbone, forming a transient covalent complex known as the Top1cc.[3]

-

Interfacial Inhibition by this compound: this compound intercalates at the DNA cleavage site within the Top1cc, effectively trapping the complex. This prevents the religation of the cleaved DNA strand.

-

DNA Damage Induction: The stabilized Top1cc becomes a roadblock for the DNA replication machinery. The collision of the replication fork with this complex leads to the formation of double-strand DNA breaks.

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle checkpoints, leading to cell cycle arrest and the initiation of the apoptotic cascade, ultimately resulting in cancer cell death.

Caption: Topoisomerase I inhibition pathway by this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Studies

A validated HPLC method is crucial for determining the concentration of this compound in biological matrices, such as human plasma. This allows for the assessment of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

Table 2: HPLC Method for this compound Quantification in Human Plasma

| Parameter | Specification |

| Sample Preparation | Simple deproteinization with acidified methanol |

| Column | Supelcosil-LC318 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 1% v/v triethylamine acetate (pH 5.5) and acetonitrile (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence detector |

| Excitation Wavelength | 370 nm |

| Emission Wavelength | 430 nm |

| Linear Range | 5.0 - 2004 ng/mL |

| Lower Limit of Quantification (LLQ) | 5 ng/mL |

In Vitro Anticancer Activity: Clonogenic Assay

The clonogenic assay is a fundamental in vitro method to determine the cytotoxic potential of a compound by assessing the ability of single cells to form colonies after treatment. Preclinical studies have shown that this compound exhibits significant activity in this assay against various cancer cell lines.

General Protocol Outline:

-

Cell Seeding: A specific number of cancer cells are seeded into culture plates and allowed to adhere overnight.

-

Drug Treatment: Cells are exposed to varying concentrations of this compound for a defined period.

-

Incubation: The drug is removed, and the cells are incubated for 1-3 weeks to allow for colony formation.

-

Colony Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and those containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction of cells is calculated by normalizing the number of colonies in the treated groups to that in the untreated control group.

Caption: Workflow for a typical clonogenic assay.

In Vivo Efficacy: Hollow Fiber Assay

The hollow fiber assay serves as an intermediate in vivo model to evaluate the anticancer activity of a compound before proceeding to more complex xenograft studies. This assay allows for the simultaneous assessment of a compound's efficacy against multiple cancer cell lines in a living organism.

General Protocol Outline:

-

Cell Encapsulation: Cancer cells are encapsulated within semi-permeable hollow fibers.

-

Implantation: The fibers are implanted into a host animal, typically mice, either subcutaneously or intraperitoneally.

-

Drug Administration: The host animals are treated with this compound through a clinically relevant route of administration.

-

Fiber Retrieval: After a defined treatment period, the hollow fibers are retrieved from the animals.

-

Cell Viability Assessment: The viability of the cancer cells within the fibers is determined using a suitable assay, such as the MTT assay.

-

Data Analysis: The change in cell viability in the treated group is compared to that in the vehicle-treated control group to assess the in vivo efficacy of this compound.

Caption: Workflow for a typical hollow fiber assay.

Preclinical Findings and Clinical Relevance

Preclinical studies have demonstrated that this compound possesses several advantageous properties. It exhibits superior lactone stability, which is a critical factor for the efficacy of camptothecin analogs.[3] Furthermore, it has shown significant anticancer activity against a panel of human cancer cell lines, including those that are resistant to multiple drugs.[3] Animal studies using the hollow fiber assay have confirmed its favorable bioavailability and tolerance, alongside significant anti-cancer effects.[3] Notably, in clonogenic assays against murine, canine, and human bone marrow cells, this compound displayed less myelosuppression compared to other agents, suggesting a potentially better safety profile.[3] These promising preclinical findings have paved the way for its evaluation in clinical trials. A phase I study in refractory cancer patients has provided further support for its tolerability and pharmacokinetic profile, with a recommended phase II dose of 81 mg/m².[5]

Conclusion

This compound is a promising novel camptothecin analog with a well-defined mechanism of action and a compelling preclinical profile. Its oral bioavailability, potent anticancer activity against resistant cell lines, and potentially favorable safety profile make it an attractive candidate for further clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate ongoing and future investigations into its therapeutic potential in the fight against cancer.

References

- 1. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of High-Throughput Clonogenic Survival Assays in High-LET Particle Microbeams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]

- 5. reactionbiology.com [reactionbiology.com]

The Discovery and Development of DRF-1042: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRF-1042 is a novel, orally active camptothecin analog that has demonstrated significant potential as an anti-cancer agent. As an inhibitor of topoisomerase I, it interferes with DNA replication and repair, leading to cell death in rapidly dividing cancer cells. Preclinical studies have highlighted its superior lactone stability and efficacy against multi-drug resistant (MDR) cancer cell lines, suggesting a promising therapeutic window. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and early clinical development of this compound.

Chemical Synthesis

While the specific, proprietary synthesis of this compound is not publicly disclosed, it is a derivative of camptothecin. The synthesis of camptothecin analogs typically involves multi-step chemical processes to modify the core pentacyclic structure of camptothecin, which is naturally derived from the Camptotheca acuminata tree. These modifications are designed to improve the parent compound's pharmacological properties, such as solubility, stability, and efficacy. The synthesis of 5-substituted camptothecin derivatives, like this compound which is a 5-substituted (2'-hydroxy ethoxy) 20(s)-camptothecin, often involves the functionalization of the A-ring of the camptothecin core.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, this compound prevents the re-ligation of the single-strand breaks created by the enzyme.[1] This leads to the accumulation of DNA damage, particularly double-strand breaks when the replication fork collides with the stabilized cleavage complex. The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).

Signaling Pathway for this compound-Induced Apoptosis

References

DRF-1042: A Technical Whitepaper on a Novel Camptothecin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

DRF-1042 is an orally active camptothecin analog that has demonstrated significant potential as an anticancer agent. By targeting DNA topoisomerase I, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have highlighted its efficacy against a range of human cancer cell lines, including those with multi-drug resistance. Furthermore, early-phase clinical trials have been conducted to establish its safety, tolerability, and pharmacokinetic profile in humans. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Introduction

Camptothecin, a natural alkaloid, and its derivatives are a well-established class of anticancer drugs that function by inhibiting DNA topoisomerase I, a critical enzyme in DNA replication and transcription. This compound emerges as a promising orally bioavailable analog of camptothecin, designed to offer an improved therapeutic window.[1] Preclinical evidence suggests that this compound exhibits potent anticancer activity across various human cancer cell lines, including those exhibiting multi-drug resistance.[1] Phase I clinical trials have been undertaken to evaluate its safety and pharmacokinetic profile, laying the groundwork for further clinical development.

Mechanism of Action: Topoisomerase I Inhibition and DNA Damage Response

This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[1] Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilized complex, when it collides with the replication fork during S-phase, leads to the formation of DNA double-strand breaks.

The resulting DNA damage triggers a complex cellular response, primarily mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways. These pathways activate downstream checkpoint kinases, Chk2 and Chk1, respectively, which in turn orchestrate cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair. If the damage is too extensive, these pathways can initiate apoptosis.

Quantitative Data Summary

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including those with a multi-drug resistance (MDR) phenotype.[1] However, specific IC50 values from these preclinical studies are not publicly available.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| Data Not Publicly Available | - | - |

| Data Not Publicly Available | - | - |

| Data Not Publicly Available | - | - |

Preclinical Pharmacokinetics

Preclinical studies in animal models have indicated favorable bioavailability of this compound.[1] However, detailed pharmacokinetic parameters from these studies are not publicly available.

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose (mg/kg) | Cmax | Tmax | AUC |

|---|---|---|---|---|

| Data Not Publicly Available | - | - | - | - |

| Data Not Publicly Available | - | - | - | - |

Phase I Clinical Trial Pharmacokinetics

A bridging Phase I study was conducted to characterize the pharmacokinetics of a capsule formulation of this compound in patients with refractory solid tumors. The recommended Phase II dose was determined to be 81 mg/m².

Table 3: Pharmacokinetic Parameters of this compound Capsule Formulation in Cancer Patients (81 mg/m² dose)

| Parameter | Day 1 (Fasted) | Day 1 (Fed) | Day 12 |

|---|---|---|---|

| Lactone Form | |||

| AUC (µM·h) | 8.53 | 15.9 | 22.1 |

| Total Form (Lactone + Carboxylate) |

| AUC (µM·h) | 393 | 605 | 1302 |

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay is designed to measure the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I assay buffer, and the desired concentration of this compound or vehicle control. Adjust the final volume with nuclease-free water.

-

Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the vehicle control.

In Vitro Cytotoxicity Assay (Clonogenic Assay)

The clonogenic assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.

Methodology:

-

Cell Seeding: Plate a known number of single cells into multi-well plates.

-

Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound for a specified duration.

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

-

Fixing and Staining: Fix the colonies with a solution such as glutaraldehyde and then stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the surviving fraction of cells for each treatment concentration relative to the untreated control.

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

A validated HPLC method is used to quantify the concentration of this compound in biological matrices such as plasma.

Methodology:

-

Sample Preparation: Plasma samples are prepared by protein precipitation with a suitable organic solvent.

-

Chromatographic Separation: The prepared sample is injected onto a reverse-phase HPLC column (e.g., C18).

-

Mobile Phase: A specific mobile phase composition is used to elute the compound of interest.

-

Detection: The concentration of this compound is measured using a suitable detector, such as a fluorescence or UV detector, at a specific wavelength.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the compound.

Conclusion

This compound is a promising orally active camptothecin analog with a well-defined mechanism of action targeting topoisomerase I. Preclinical and early clinical data suggest its potential as an effective anticancer agent. While the publicly available quantitative data on its in vitro cytotoxicity and preclinical pharmacokinetics are limited, the established experimental protocols provide a solid framework for its continued investigation. The detailed understanding of its induction of the DNA damage response pathway offers opportunities for rational combination therapies and patient selection strategies in future clinical development. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

An In-depth Technical Guide on the Bioavailability and Tolerance of Oral DRF-1042

For Researchers, Scientists, and Drug Development Professionals

Abstract

DRF-1042 is a novel, orally active camptothecin analog that has been evaluated in clinical trials for the treatment of refractory solid tumors. This technical guide provides a comprehensive overview of the bioavailability and tolerance of oral this compound, based on data from preclinical and Phase I clinical studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of camptothecin analogs and the development of oral anticancer agents. This document summarizes key pharmacokinetic parameters, dose-limiting toxicities, and the maximum tolerated dose of both suspension and capsule formulations of this compound. Detailed experimental protocols for the assessment of bioavailability and tolerance are provided, along with visualizations of experimental workflows and the proposed signaling pathway.

Introduction

This compound is a semi-synthetic analog of camptothecin, a natural product known for its potent anticancer activity. Like other camptothecins, this compound exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. The development of an oral formulation of a camptothecin analog presents a significant advancement in cancer therapy, offering the potential for improved patient convenience and prolonged drug exposure. This guide focuses on the critical aspects of oral this compound's clinical development: its bioavailability, which dictates its systemic exposure and potential efficacy, and its tolerance, which determines its safety and therapeutic window.

Bioavailability and Pharmacokinetics

The bioavailability of oral this compound has been investigated in Phase I clinical trials involving both a suspension and a capsule formulation. These studies aimed to characterize the pharmacokinetic profile of the active lactone form and the total (lactone + carboxylate) forms of the drug.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound were assessed in refractory cancer patients. The area under the plasma concentration-time curve (AUC) was found to increase in an approximately linear fashion with escalating doses of the drug.[1] A summary of the key pharmacokinetic parameters for both the suspension and capsule formulations is presented in Table 1.

Table 1: Summary of Pharmacokinetic Parameters of Oral this compound in Cancer Patients

| Formulation | Dose | Analyte | T½ (hours) | AUC | Cmax | Tmax |

| Suspension | 1.5 to 270 mg/m² | Lactone | 9.9[1] | Dose-dependent increase[1] | Not Reported | Not Reported |

| Total | 29[1] | Dose-dependent increase[1] | Not Reported | Not Reported | ||

| Capsule (Fasted) | 81 mg/m² | Lactone | Not Reported | 8.53 µMxh[2][3] | Not Reported | Not Reported |

| Total | Not Reported | 393 µMxh[2][3] | Not Reported | Not Reported | ||

| Capsule (Fed) | 81 mg/m² | Lactone | Not Reported | 15.9 µMxh[2] | Not Reported | Not Reported |

| Total | Not Reported | 605 µMxh[2] | Not Reported | Not Reported |

Note: Cmax and Tmax data were not explicitly provided in the abstracts of the reviewed studies. T½ for the capsule formulation was also not reported.

The capsule formulation of this compound demonstrated a higher bioavailability compared to the suspension, as evidenced by the greater AUC values at a similar dose.[3] Furthermore, the administration of the capsule with food led to a notable increase in the AUC for both the lactone and total forms, indicating a positive food effect on the drug's absorption.[2]

Experimental Protocols

Pharmacokinetic Sample Analysis:

The determination of this compound concentrations in plasma for both the lactone and total forms was conducted using a validated high-performance liquid chromatography (HPLC) method.[1][2][3]

-

Sample Preparation: A simple deproteinization step with acidified methanol was employed for plasma samples, which resulted in nearly 100% recovery of this compound.

-

Chromatographic Separation: An isocratic reverse-phase HPLC separation was performed on a Supelcosil-LC318 column (250 x 4.6 mm, 5 µm).

-

Mobile Phase: The mobile phase consisted of 1% v/v triethylamine acetate (pH 5.5) and acetonitrile (80:20, v/v).

-

Flow Rate: The flow rate was maintained at 1.0 mL/min.

-

Pharmacokinetic Analysis: A noncompartmental method was used to determine the pharmacokinetic parameters.[1][2][3]

Bioavailability Study Workflow:

The following diagram illustrates the general workflow for the clinical pharmacokinetic studies of this compound.

Tolerance and Safety

The tolerance of oral this compound was evaluated in Phase I dose-escalation studies to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).

Dose-Limiting Toxicities and Maximum Tolerated Dose

The primary DLTs observed with this compound were myelosuppression and diarrhea.[1] For the capsule formulation, thrombocytopenia and diarrhea were identified as the DLTs.[2][3] The MTD for the suspension formulation was established at 120 mg/m²/day.[1] Based on the safety profile, the recommended Phase II dose for the suspension is 80 mg/m²/day,[1] and for the capsule formulation, it is 81 mg/m².[2]

Adverse Events

Adverse events were monitored and graded according to the National Cancer Institute-Common Toxicity Criteria (NCI-CTC).[1][2][3] A summary of the most significant adverse events is provided in Table 2.

Table 2: Key Adverse Events and Toxicities of Oral this compound

| Toxicity Category | Specific Adverse Event(s) | Dose-Limiting |

| Hematological | Myelosuppression, Leukopenia, Thrombocytopenia | Yes |

| Gastrointestinal | Diarrhea | Yes |

Note: A detailed breakdown of the incidence and severity of all adverse events was not available in the reviewed abstracts.

Experimental Protocols

Tolerance and Safety Assessment:

The evaluation of tolerance and safety in the Phase I trials involved a dose-escalation design.

-

Patient Population: Patients with refractory solid tumors were enrolled.

-

Dosing Regimen: this compound was administered for 5 consecutive days for 2 weeks, with the cycle repeated every 3 weeks.[1][2][3]

-

Dose Escalation: The dose was escalated in cohorts of patients to determine the MTD.

-

Monitoring: Adverse events were continuously monitored and graded using the NCI-CTC.

-

DLT Definition: The first course of therapy was used to establish the DLTs and MTD.[1]

Tolerance Study Workflow:

The following diagram outlines the workflow for the dose-escalation and tolerance assessment of this compound.

Mechanism of Action and Signaling Pathway

As a camptothecin analog, this compound's primary mechanism of action is the inhibition of topoisomerase I. This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription.

Topoisomerase I Inhibition Pathway:

The following diagram illustrates the signaling pathway of camptothecin analogs like this compound.

Preclinical Evaluation

A preclinical evaluation of this compound demonstrated favorable bioavailability and tolerance in animal models. The study highlighted the compound's superior lactone stability and significant in vitro anticancer activity against a panel of human cancer cell lines, including those with a multi-drug resistance (MDR) phenotype. In vivo xenograft studies showed good tumor regression. Furthermore, clonogenic assays indicated less myelosuppression compared to other agents, suggesting the potential for a protracted dosing schedule.

Table 3: Summary of Preclinical Findings for this compound

| Study Type | Key Findings |

| In Vitro | Good anticancer activity against various human cancer cell lines (including MDR). |

| In Vivo (Hollow Fibre) | Favorable bioavailability and tolerance; significant anti-cancer activity. |

| In Vivo (Xenograft) | Good tumor regression activity. |

| Clonogenic Assay | Less myelosuppression observed in murine, canine, and human bone marrow cells. |

Note: Specific quantitative data from the preclinical studies were not available in the reviewed abstract.

Conclusion

Oral this compound has demonstrated a manageable safety profile and predictable, dose-dependent pharmacokinetics in early clinical development. The capsule formulation appears to offer improved bioavailability over the suspension, with a notable positive food effect. The primary toxicities of myelosuppression and diarrhea are consistent with the known side effects of the camptothecin class of drugs. The established recommended Phase II doses for both formulations provide a basis for further clinical investigation into the efficacy of this promising oral anticancer agent. This technical guide provides a consolidated resource of the currently available data on the bioavailability and tolerance of oral this compound to aid in future research and development efforts in this area.

References

- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of an orally active novel camptothecin analog, this compound, in refractory cancer patients in a phase I dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, and pharmacokinetics of a capsule formulation of this compound, a novel camptothecin analog, in refractory cancer patients in a bridging phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes: In Vitro Cell Viability Assessment of DRF-1042

For Research Use Only.

Abstract

This document provides a detailed protocol for assessing the in vitro cytotoxic effects of DRF-1042, an orally active camptothecin analog, on cancer cell lines. This compound functions as a DNA topoisomerase I inhibitor, which leads to DNA damage and subsequent cell death in rapidly dividing cells.[1][2][3][4][5] The described methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell metabolic activity as an indicator of cell viability. This protocol is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

Introduction

DNA topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1][6][7] Inhibitors of this enzyme, such as camptothecin and its derivatives, stabilize the covalent complex between topoisomerase I and DNA, which interferes with the DNA replication machinery, leading to double-strand breaks and apoptosis.[6][7] this compound is a derivative of camptothecin with demonstrated anticancer activity against various human cancer cell lines.[1][2][4]

The MTT assay is a quantitative and reliable method for determining cell viability.[8] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells.[8]

Key Experimental Protocol: MTT Assay

This protocol is designed for adherent cells cultured in 96-well microtiter plates.

Materials:

-

This compound compound

-

Human cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

-

96-well flat-bottom sterile microtiter plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[8]

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[10]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2 to 4 hours in a humidified incubator until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation

The quantitative results of the cell viability assay can be summarized in the following table.

| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0% |

| 0.1 | 1.103 | 0.065 | 88.0% |

| 1 | 0.878 | 0.051 | 70.0% |

| 10 | 0.502 | 0.042 | 40.0% |

| 50 | 0.188 | 0.023 | 15.0% |

| 100 | 0.063 | 0.011 | 5.0% |

Visualizations

Caption: Mechanism of action of this compound.

Caption: MTT cell viability assay workflow.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. This compound is an Orally Active DNA topoisomerase I Inhibitor | MedChemExpress [medchemexpress.eu]

- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for DRF-1042 Clonogenic Survival Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRF-1042 is a novel, orally active camptothecin analog that functions as a topoisomerase I inhibitor.[1][2] By targeting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription, this compound stabilizes the enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. The collision of replication forks with these complexes converts the single-strand breaks into cytotoxic double-strand breaks, ultimately inducing cell cycle arrest and apoptosis. Preclinical studies have demonstrated that this compound exhibits significant anticancer activity against a variety of human cancer cell lines and has shown promise in in vivo models.[1] Notably, in clonogenic assays conducted on murine, canine, and human bone marrow cells, this compound displayed reduced myelosuppression compared to other agents, suggesting a favorable therapeutic window.[1]

The clonogenic survival assay is a gold-standard in vitro method for assessing the cytotoxic and cytostatic effects of anticancer agents by measuring the ability of single cells to proliferate and form colonies. This application note provides a detailed methodology for performing a clonogenic survival assay to evaluate the efficacy of this compound.

Signaling Pathway of this compound (Topoisomerase I Inhibition)

The primary mechanism of action of this compound, as a camptothecin analog, is the inhibition of topoisomerase I (Top1). This initiates a cascade of events related to the DNA damage response.

References

Application Note: Establishing a DRF-1042 Resistant Cancer Cell Line

Audience: Researchers, scientists, and drug development professionals.

Introduction DRF-1042 is an orally active derivative of camptothecin that functions as a DNA topoisomerase I (Top1) inhibitor.[1] Topoisomerase I relaxes supercoiled DNA to facilitate replication and transcription by creating a transient single-strand break.[2] this compound stabilizes the covalent complex between Top1 and DNA, which leads to collisions with the replication fork, resulting in DNA double-strand breaks and subsequent cancer cell death.[2][3] The emergence of drug resistance is a significant challenge in cancer therapy.[4] Establishing drug-resistant cancer cell lines in vitro is an essential tool for understanding the molecular mechanisms of resistance and for the preclinical evaluation of new therapeutic strategies to overcome it.[5][6]

This document provides a detailed protocol for developing a this compound resistant cancer cell line using a stepwise dose-escalation method. It also includes protocols for confirming the resistant phenotype and for investigating potential mechanisms of resistance.

Determination of Initial this compound Sensitivity (IC50)

Before inducing resistance, it is critical to determine the baseline sensitivity of the parental cancer cell line to this compound. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.[6]

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol outlines the use of a colorimetric assay to measure cell viability.[7][8]

Materials:

-

Parental cancer cell line of choice

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

0.25% Trypsin-EDTA[6]

-

Phosphate-Buffered Saline (PBS)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells (approx. 80% confluency) using Trypsin-EDTA.[6] Count the cells and seed them into 96-well plates at a density of 1.0 × 10⁴ cells/well in 100 µL of complete medium.[5][6] Incubate overnight to allow for cell attachment.[6]

-

Drug Preparation: Prepare a serial dilution of this compound in complete medium.[5] Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 1%.[5]

-

Drug Treatment: Aspirate the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include wells with medium and vehicle (DMSO) only as a control.

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

-

Viability Measurement:

-

For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[6]

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[6][8]

-

IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[5]

Generation of this compound Resistant Cell Line

The most common method for developing a resistant cell line is the continuous exposure of the parental cell line to gradually increasing concentrations of the drug.[5][9]

Protocol 2: Stepwise Dose-Escalation

Materials:

-

Parental cancer cell line

-

Complete culture medium

-

This compound

-

Culture flasks/dishes

-

Cryopreservation medium

Procedure:

-

Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20, as determined in Protocol 1.[5][9]

-

Monitoring and Passaging: Monitor the cells daily. Initially, significant cell death is expected. Replace the drug-containing medium every 2-3 days.[10] When the surviving cells reach 70-80% confluency and exhibit a stable morphology and growth rate, passage them as usual, but maintain the same concentration of this compound in the fresh medium.[6][10]

-

Cryopreservation: At each stage where cells have adapted to a given drug concentration, cryopreserve a stock of these cells. This provides a backup in case of cell death at a subsequent higher concentration.[5][10]

-

Dose Escalation: Once the cells are stably growing at the current drug concentration (typically after 2-3 passages), increase the this compound concentration by a factor of 1.5 to 2.0.[5][9]

-

Repeat Cycles: Repeat steps 2-4, gradually increasing the drug concentration. This process is lengthy and can take several months.[11] If at any point cell death exceeds 50-60%, revert to the previous lower concentration until the cells recover.[9]

-

Establishment of Resistant Line: The resistant cell line is considered established when it can proliferate steadily at a significantly higher this compound concentration (e.g., 10-fold the initial IC50) compared to the parental line.[5] Culture the established resistant line continuously in the presence of this final drug concentration.

Workflow for Generating Resistant Cell Line

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Cell Culture Academy [procellsystem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for DRF-1042 Administration in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of DRF-1042, an orally active camptothecin analog and DNA topoisomerase I inhibitor, in preclinical xenograft models. The following sections outline the mechanism of action, a comprehensive experimental protocol, and representative data presentation.

Mechanism of Action

This compound is a derivative of camptothecin and functions as a topoisomerase I inhibitor.[1] Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1][2] this compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[1][3] This stabilization leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis and cell death.[2][3] Preclinical studies have shown that this compound exhibits significant anti-cancer activity across various human cancer cell lines, including those with multi-drug resistance phenotypes.[1][4] Furthermore, it has demonstrated favorable bioavailability and tolerance in animal models.[1][4]

Signaling Pathway for this compound-Induced Apoptosis

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Application Note: A Validated RP-HPLC Method for the Quantification of DRF-1042 in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a simple, sensitive, and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of DRF-1042. This compound is an orally active camptothecin analog that functions as a DNA topoisomerase I inhibitor. The method is suitable for quantifying this compound in bulk drug substances and finished pharmaceutical products. Separation is achieved on a C18 column with a mobile phase consisting of a triethylamine acetate buffer and acetonitrile (80:20, v/v). This application note provides comprehensive experimental protocols, method parameters, and system suitability criteria to ensure reliable and accurate results.

Principle of the Method

This method utilizes reverse-phase chromatography to separate this compound from potential excipients or impurities. The stationary phase is a non-polar C18 silica-based column, while the mobile phase is a more polar mixture of aqueous buffer and organic solvent. This compound is retained on the column and then eluted under isocratic conditions. Quantification is performed by comparing the peak area of the sample to that of a reference standard with a known concentration.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Column: Supelcosil-LC318 (250 x 4.6 mm, 5 µm) or equivalent C18 column.

-

Data Acquisition: Chromatography data station (e.g., Empower, Chromeleon).

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A flasks and pipettes.

-

Filtration: 0.45 µm nylon or PVDF syringe filters.

Reagents and Solvents

-

This compound Reference Standard: Purity >99%.

-

Acetonitrile (ACN): HPLC grade.

-

Triethylamine (TEA): HPLC grade.

-

Glacial Acetic Acid: AR grade.

-

Water: HPLC grade or purified water (e.g., Milli-Q).

Preparation of Solutions

-

Mobile Phase (1% v/v Triethylamine Acetate, pH 5.5 : Acetonitrile (80:20, v/v))

-

Prepare the aqueous component: Add 10 mL of Triethylamine to 900 mL of HPLC grade water.

-

Adjust the pH to 5.5 using glacial acetic acid.

-

Make up the final volume to 1000 mL with water.

-

To prepare the final mobile phase, mix 800 mL of the prepared buffer with 200 mL of acetonitrile.

-

Degas the solution by sonication or vacuum filtration before use.

-

-

Diluent

-

Use the mobile phase as the diluent for all standard and sample preparations.

-

-